6-Bromo-2-(heptyloxy)quinoline
Description
Properties
Molecular Formula |
C16H20BrNO |
|---|---|
Molecular Weight |
322.24 g/mol |
IUPAC Name |
6-bromo-2-heptoxyquinoline |
InChI |
InChI=1S/C16H20BrNO/c1-2-3-4-5-6-11-19-16-10-7-13-12-14(17)8-9-15(13)18-16/h7-10,12H,2-6,11H2,1H3 |
InChI Key |
KTMUZBWHODIFOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=NC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Substituted Quinolines
- 6-Bromo-2-(heptyloxy)quinoline vs. This is reflected in the lower anticonvulsant activity of shorter alkoxy chains in triazole derivatives .
- 6-Bromo-2-(piperidin-1-yl)quinoline (10b): Substitution with a piperidine ring (67% yield, 99.36% purity) enhances kinase inhibitory activity, as seen in EGFR/FAK dual inhibitors like 16a–d . The heptyloxy group may lack such direct receptor interactions but offers improved solubility in lipid-rich environments.
4-Substituted Quinolines
- 6-Bromo-4-chloro-2-(trifluoromethyl)quinoline: The trifluoromethyl group at position 2 and chlorine at position 4 enhance electrophilicity, favoring cross-coupling reactions. However, the absence of a long alkoxy chain limits its utility in lipid-mediated biological systems .
6-Bromo-2-(ethylthio)heptylquinoline (5v)**:
Replacing oxygen with sulfur (ethylthio group) increases electron density and alters metabolic stability.
Physicochemical Properties
*Estimated using PubChem tools. †Calculated for C₁₇H₂₀BrNO.
Preparation Methods
Substrate Preparation: 6-Bromo-2-chloroquinoline
The precursor 6-bromo-2-chloroquinoline is synthesized via Vilsmeier-Haack formylation followed by bromination. As demonstrated in a Chinese patent (CN102850269A), phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form a reactive complex that facilitates chlorination at the 2-position. Subsequent bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions.
Reaction Conditions :
Alkoxylation with Heptanol
The chlorinated intermediate undergoes displacement with heptanol in the presence of a strong base. Sodium hydride (NaH) or sodium methoxide (NaOMe) deprotonates the alcohol, generating a heptoxide ion that attacks the electron-deficient 2-position.
Optimized Protocol :
-
Dissolve 6-bromo-2-chloroquinoline (1 equiv) in anhydrous tetrahydrofuran (THF).
-
Add heptanol (3 equiv) and NaH (2.5 equiv) at 0°C.
-
Reflux at 80°C for 12 h.
-
Quench with ice water and extract with dichloromethane (DCM).
-
Purify via column chromatography (SiO₂, hexane:ethyl acetate 9:1).
Yield : 68–74% (purity >95% by HPLC).
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) leverages directing groups to achieve regioselective bromination. The heptyloxy group at the 2-position acts as a directing group, enabling precise bromination at the 6-position.
Synthesis of 2-(Heptyloxy)quinoline
2-(Heptyloxy)quinoline is prepared via Ullmann coupling:
Bromination Using Lithium Diisopropylamide (LDA)
-
Treat 2-(heptyloxy)quinoline with LDA (2.2 equiv) in THF at −78°C to deprotonate the 3-position.
-
Add bromine (1.1 equiv) and warm to room temperature.
-
Quench with NH₄Cl and extract with DCM.
Yield : 65–70% (regioselectivity >90%).
Cyclization Routes
Cyclization of appropriately substituted precursors offers a convergent route to this compound.
Friedländer Synthesis
-
Condense 2-amino-5-bromobenzaldehyde with heptyl acetoacetate in acetic acid under reflux.
-
Cyclodehydration forms the quinoline core.
Reaction Equation :
Palladium-Catalyzed Cross-Coupling
Palladium-mediated methods enable late-stage functionalization. A Suzuki-Miyaura coupling introduces bromine post-cyclization:
-
Prepare 2-(heptyloxy)quinoline-6-boronic ester via iridium-catalyzed C–H borylation.
-
Couple with bromobenzene using Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/H₂O (3:1) at 90°C.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 68–74 | >95 | Short reaction time | Requires pre-halogenated precursor |
| Directed Metalation | 65–70 | 90 | High regioselectivity | Low-temperature conditions |
| Cyclization | 58 | 85 | Convergent synthesis | Moderate yields |
| Cross-Coupling | 76 | 98 | Late-stage diversification | Costly catalysts |
Scalability and Industrial Considerations
Industrial-scale production favors the nucleophilic substitution route due to its simplicity and compatibility with continuous flow systems. The use of POCl₃ and DMF, however, necessitates rigorous waste management. Alternative solvents like ionic liquids or deep eutectic solvents are under investigation to improve sustainability .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing 6-Bromo-2-(heptyloxy)quinoline in laboratory settings? A: The synthesis typically involves two key steps:
Quinoline Core Formation : Use the Skraup synthesis (condensation of aniline derivatives with glycerol under acidic conditions) to generate the quinoline backbone .
Functionalization :
- Bromination : Introduce bromine at the 6-position using bromine (Br₂) or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform .
- Heptyloxy Substitution : Perform nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Ullmann reaction) to replace a leaving group (e.g., chloride) at the 2-position with heptyloxy .
Key Validation : Confirm regioselectivity via H NMR (e.g., aromatic proton splitting patterns) and mass spectrometry (e.g., isotopic peaks for Br/Br) .
Advanced Synthesis
Q: How can cross-coupling reactions be optimized to introduce the heptyloxy group while preserving the bromine substituent? A: Use Suzuki-Miyaura coupling with a boronic ester-functionalized heptyloxy reagent. Critical parameters include:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for mild conditions.
- Base : K₂CO₃ or Cs₂CO₃ to maintain pH for transmetallation.
- Solvent : Toluene/water mixtures or DMF at 80–100°C .
Data Insight : In analogous quinoline systems, coupling yields >80% are achieved when the bromine substituent is meta to the reaction site, minimizing steric hindrance .
Basic Characterization
Q: Which analytical techniques are essential for confirming the structure of this compound? A:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS or HRMS to detect [M+H] with Br isotopic splitting (Δm/z ≈ 2) .
Advanced Characterization
Q: How can isotopic patterns in mass spectrometry aid in distinguishing brominated quinoline derivatives? A: Bromine’s natural isotopic abundance (Br:Br ≈ 1:1) produces a doublet in MS peaks. For this compound:
- HRMS : Calculate exact masses for both isotopes (e.g., C₁₈H₂₄BrNO: [M+H] = 366.1275 (Br), 368.1256 (Br)) .
- Fragmentation Analysis : Compare with non-brominated analogs to identify Br-specific fragment losses (e.g., –Br or –HBr) .
Basic Reactivity
Q: What nucleophilic reactions are feasible at the bromine site of this compound? A: The bromine atom serves as a leaving group in:
- SNAr Reactions : Replace Br with amines (e.g., pyrrolidine) in polar aprotic solvents (DMF, DMSO) under heating .
- Buchwald-Hartwig Amination : Use Pd catalysts (e.g., Pd₂(dba)₃) to form C–N bonds with aryl amines .
Example : Substitution with morpholine achieves >70% yield in DMF at 120°C .
Advanced Reactivity
Q: How does the heptyloxy group influence regioselectivity in electrophilic substitution reactions? A: The electron-donating heptyloxy group directs electrophiles (e.g., NO₂⁺, SO₃H⁺) to the para and ortho positions relative to itself. For this compound:
- Nitration : Occurs at C-5 (ortho to heptyloxy) or C-3 (meta to Br), confirmed by H NMR coupling constants .
- Sulfonation : Prefers C-5 due to steric hindrance from the bulky heptyloxy chain .
Biological Activity
Q: What methodologies are used to evaluate the antimicrobial activity of this compound derivatives? A:
- In Vitro Assays :
- Mechanistic Studies : Fluorescence assays to monitor DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Advanced Biological Studies
Q: How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer applications? A:
- Modification Sites :
- Data Analysis : Use IC₅₀ values from MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with activity .
Data Contradiction Analysis
Q: How should researchers resolve discrepancies in reported yields for bromination reactions of quinoline derivatives? A: Variables to Investigate :
Catalyst : FeCl₃ vs. AlCl₃ (AlCl₃ may over-brominate).
Solvent : Acetic acid (protic) vs. CCl₄ (aprotic) affects electrophilicity of Br⁺ .
Temperature : Higher temps (>80°C) favor dibromination side products.
Case Study : In Skraup-derived quinolines, NBS in CCl₄ at 40°C yields 85% monobromination vs. 60% with Br₂ in acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
